Bucindolol
Description
Bucindolol is a third-generation, non-selective β-adrenergic receptor antagonist with additional α-1 adrenergic receptor blockade, leading to mild vasodilatory effects . Unlike selective β-blockers, it inhibits both β1 and β2 receptors, which may contribute to its unique hemodynamic profile.
This compound’s pharmacokinetics involve high hepatic first-pass metabolism via cytochrome P450 enzymes, necessitating dose adjustments in hepatic impairment . Clinically, it improves left ventricular ejection fraction (LVEF), cardiac index, and reduces pulmonary artery pressures in heart failure (HF) patients . However, its overall mortality benefit in HF remains controversial, as demonstrated in the Beta-Blocker Evaluation of Survival Trial (BEST), where it failed to show significant survival improvement compared to placebo .
Properties
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMYKMYQHCBIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046744 | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-11-4 | |
| Record name | Bucindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUCINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The classical synthesis of this compound, as detailed in patent literature, begins with 2-cyanophenol (1) reacting with epichlorohydrin (2) in the presence of piperidine as a catalyst. This step forms the epoxide intermediate 2-[(2,3-epoxy)propoxy]benzonitrile (3) through nucleophilic substitution (Table 1). The reaction proceeds at 115–120°C for two hours, achieving near-quantitative yields after toluene-assisted purification.
Table 1: Reaction Conditions for Epoxide Intermediate Synthesis
| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Cyanophenol | Epichlorohydrin | 115–120 | 2 | ~100 |
The subsequent step involves the ring-opening of the epoxide (3) with 2-(3-indolyl)-1,1-dimethylethylamine (4), synthesized separately from gramine and 2-nitropropane via a Michael addition followed by hydrazine reduction. This amine reacts with the epoxide in absolute ethanol under reflux for 12 hours, yielding the free base of this compound (5).
Optimization of Coupling Reactions
The coupling of the epoxide (3) and amine (4) requires precise stoichiometry to minimize by-products. Patent data indicate that a 1:1 molar ratio at reflux temperatures produces the target compound with 70–80% efficiency. A notable by-product, 1,1’-[[1,1-dimethyl-2-(1H-indol-3-yl)ethyl]imino]bis-[3-(2-cyanophenoxy)-2-propanol] , forms due to over-alkylation and is removed via methanol recrystallization.
Enantioselective Synthesis Approaches
Proposed Methodologies for Chirality Control
Hypothetical routes based on analogous β-blocker syntheses include:
-
Chiral Auxiliaries : Introducing a temporary chiral group during epoxide formation to steer stereochemistry.
-
Enzymatic Resolution : Using lipases or esterases to hydrolyze racemic mixtures selectively.
Further research is needed to validate these approaches for this compound.
Isotopic Labeling Techniques
Synthesis of 13C-Labeled this compound
For metabolic tracing studies, 13C-bucindolol hydrochloride is synthesized using 13C-copper(I) cyanide as the isotopic source. The labeled 2-hydroxybenzonitrile-[cyano-13C] (6) undergoes the same epoxidation and amine coupling steps as the classical route (Figure 1). The final product is isolated as the hydrochloride salt via ethanol recrystallization.
Figure 1: Isotopic Labeling Pathway
Challenges in Isotopic Incorporation
The use of 13C-labeled cyanide introduces variability in reaction rates, necessitating extended reaction times (up to 24 hours) to achieve >95% isotopic purity. Mass spectrometry confirms labeling efficiency, with minimal (<5%) unlabeled by-products.
Purification and Characterization
Crystallization and Filtration
Crude this compound free base is purified via sequential solvent crystallizations. Methanol recrystallization at 0°C yields a white solid with a melting point of 120–123°C, while the hydrochloride salt crystallizes at 185–187°C.
Table 2: Physical Properties of this compound
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Melting Point (°C) | 120–123 | 185–187 |
| Solubility (mg/mL) | 20 (DMSO) | 30 (DMF) |
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%. Nuclear magnetic resonance (NMR) spectra correlate with expected structures: 1H NMR (400 MHz, DMSO-d6) δ 10.8 (s, 1H, indole NH), 7.6–6.8 (m, aromatic Hs).
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of this compound Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical | 70–80 | 98 | High |
| Isotopic Labeling | 60–70 | 95 | Moderate |
| Enantioselective (Hypothetical) | ~50 | 90 | Low |
The classical method remains optimal for large-scale production, while isotopic labeling suits specialized studies. Enantioselective synthesis, though underexplored, is critical for clinical applications requiring single-enantiomer drugs .
Chemical Reactions Analysis
Types of Reactions: Bucindolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The nitro group in the intermediate stages is reduced to an amine.
Substitution: The initial displacement reaction involves a substitution mechanism.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride.
Major Products: The major product of these reactions is this compound itself, with intermediates like 3-(2-methyl-2-nitropropyl)indole and alpha,alpha-dimethyltryptamine being key steps in the synthesis .
Scientific Research Applications
Heart Failure Management
Bucindolol has been investigated extensively for its efficacy in patients with chronic heart failure (CHF). The Beta-Blocker Evaluation of Survival Trial (BEST) was a pivotal study that assessed this compound's impact on mortality and morbidity in patients with advanced heart failure. Although the trial did not demonstrate a significant overall survival benefit, it showed promising results in reducing cardiovascular mortality and hospitalization rates among certain subgroups.
Key Findings from Clinical Trials:
- BEST Study : In a cohort of 2,708 patients, this compound did not significantly reduce all-cause mortality compared to placebo (30% vs. 33% deaths) but showed a lower risk of cardiovascular death (hazard ratio 0.86) and improved left ventricular ejection fraction (5.5% vs. 2.1% improvement) .
- Subgroup Analysis : In patients with atrial fibrillation (AF) and reduced left ventricular ejection fraction (HFREF), this compound led to significant reductions in composite heart failure endpoints when resting heart rates were maintained at ≤ 80 bpm .
Pharmacogenomic Insights
This compound's effectiveness may be influenced by genetic factors, particularly the β(1)-adrenergic receptor gene polymorphisms. A study indicated that patients with the Arg/Arg genotype exhibited better outcomes with this compound compared to Gly carriers, suggesting that genetic testing could help tailor treatment strategies for heart failure patients .
Comparisons with Other Beta-Blockers
Research comparing this compound to other beta-blockers, such as metoprolol, has shown that this compound may be more effective in maintaining sinus rhythm in genetically predisposed individuals. This highlights the potential for personalized medicine approaches in managing heart conditions .
Hypertension Treatment
This compound has also been explored for its antihypertensive effects. Its dual action as a beta-blocker and alpha-1 antagonist provides a unique mechanism for lowering blood pressure while potentially minimizing adverse effects associated with traditional beta-blockers .
Intrinsic Sympathomimetic Activity
This compound's mild intrinsic sympathomimetic activity allows it to provide therapeutic benefits without significantly decreasing heart rate during physical activity, which is advantageous for patients who require heart rate control without excessive bradycardia .
Summary of Clinical Trials
| Study Name | Population | Primary Endpoint | Results |
|---|---|---|---|
| BEST | NYHA III/IV Heart Failure | All-cause mortality | No significant difference; lower cardiovascular mortality |
| AF Subgroup Analysis | HFREF Patients with AF | Composite HF endpoints | Significant reduction when resting HR ≤ 80 bpm |
| Genotype Study | Heart Failure Patients | Maintenance of sinus rhythm | This compound more effective in Arg/Arg genotype |
Mechanism of Action
Bucindolol exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. It binds to both beta-1 and beta-2 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. Additionally, it has weak alpha-1 blocking properties, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Mortality and Hospitalization Outcomes
This compound’s lack of mortality benefit in BEST contrasts sharply with carvedilol, metoprolol, and bisoprolol, which are guideline-recommended for HF . Post hoc analyses suggest this compound may harm patients with very low right ventricular ejection fraction (RVEF <20%) due to excessive vasodilation .
Genetic Modulation of Response
This compound’s efficacy is highly dependent on genetic polymorphisms, particularly in the β1-adrenergic receptor (ADRB1) and α2C-adrenergic receptor (ADRA2C):
- ADRB1 Arg389Arg Genotype: In BEST, Arg389 homozygotes had a 38% mortality reduction with this compound vs.
- ADRA2C 322–325 Del Variant : Combined with Gly389, this variant abolishes this compound’s efficacy, increasing mortality risk .
In contrast, carvedilol and metoprolol exhibit consistent benefits across genotypes, likely due to their neutral antagonism and lack of sympatholysis .
Role in Atrial Fibrillation (AF) Management
In the GENETIC-AF trial, this compound reduced AF burden by 55% compared to metoprolol (P<0.001) in patients with ADRB1 Arg389Arg genotype, alongside fewer AF-related interventions (0.56 vs. 0.81 events/patient, P<0.016) .
Biological Activity
Bucindolol is a third-generation beta-adrenergic blocker with unique pharmacological properties, including partial agonist activity at β-adrenergic receptors and α1-adrenergic antagonist effects. This compound has been studied extensively for its biological activities, particularly in the context of cardiovascular diseases such as heart failure and hypertension.
This compound primarily acts on the β1 and β2 adrenergic receptors, exhibiting a dual mechanism that includes both antagonistic and partial agonistic effects. This characteristic differentiates it from traditional beta-blockers, which typically exert pure antagonistic effects. The compound's ability to modulate receptor activity is particularly relevant in pathological states where sympathetic overactivity contributes to disease progression.
Key Mechanisms:
- β1 and β2 Receptor Blockade : Reduces heart rate and myocardial contractility, which can alleviate symptoms in heart failure patients.
- α1 Antagonist Activity : Contributes to vasodilation, reducing peripheral resistance and improving cardiac output.
- Partial Agonist Activity : May provide a more favorable profile in certain patient populations by maintaining some level of receptor stimulation, potentially reducing adverse effects associated with complete blockade.
1. Cardiac Remodeling
Recent studies have shown that this compound can modulate cardiac remodeling processes. For instance, research indicated that this compound treatment in H9c2 cardiac cells exposed to norepinephrine resulted in reduced oxidative stress and cell death. This effect was mediated through the inhibition of the Akt/mTOR signaling pathway, which is crucial for hypertrophic responses in cardiomyocytes .
| Study | Findings |
|---|---|
| Lima-Seolin et al. (2019) | This compound reduced oxidative stress and cell death in cardiac cells exposed to norepinephrine. |
| AHA Journals (2003) | This compound's partial agonist activity varies with the activation state of β-receptors, influencing its efficacy in heart failure management. |
2. Heart Failure Management
Clinical trials have assessed this compound's efficacy in chronic heart failure. Despite its promising pharmacological profile, studies have shown mixed results regarding mortality reduction compared to other beta-blockers like carvedilol and metoprolol. For example, a trial indicated that while this compound improved certain hemodynamic parameters, it did not significantly reduce mortality rates in advanced chronic heart failure patients .
Case Studies
Several clinical studies have provided insights into this compound's therapeutic potential:
- Study on Heart Failure Patients : A randomized controlled trial compared this compound with metoprolol succinate for maintaining sinus rhythm in patients with heart failure. The results suggested that while both medications were effective, this compound's unique receptor activity may offer advantages in specific genetic populations .
- Pulmonary Hypertension : this compound has also been investigated for its effects on right ventricular function in rats with pulmonary arterial hypertension, demonstrating potential benefits through the reversal of autonomic imbalance .
Q & A
Q. What is the mechanistic rationale for studying bucindolol in heart failure (HF) with reduced ejection fraction (HFrEF)?
this compound’s unique pharmacological profile as a non-selective β-blocker with α1-adrenergic receptor antagonism and sympatholytic properties distinguishes it from other β-blockers. Its ability to reduce plasma norepinephrine levels and improve ventricular function in HFrEF patients, particularly those with the ADRB1 Arg389Arg genotype, is critical for targeting adrenergic overactivity in HF .
Q. How did the design of the BEST trial inform subsequent research on this compound?
The Beta-Blocker Evaluation of Survival Trial (BEST) used a randomized, placebo-controlled design to evaluate mortality outcomes in NYHA class III/IV HF patients. Although this compound showed no overall survival benefit, post hoc analyses revealed genotype-specific efficacy (e.g., 40% mortality reduction in ADRB1 Arg389Arg carriers), prompting pharmacogenetic substudies and adaptive trial designs like GENETIC-AF .
Q. What role do genetic polymorphisms (e.g., ADRB1 Arg389Arg) play in this compound’s efficacy?
ADRB1 Arg389Arg carriers exhibit high-affinity β1-adrenergic receptors, making them responsive to this compound’s sympatholytic effects. Retrospective analyses from BEST and GENETIC-AF show this subgroup has reduced atrial fibrillation (AF) risk (74% in BEST) and improved HF outcomes, whereas Gly389 carriers show neutral or adverse responses .
Advanced Research Questions
Q. How can researchers address regional heterogeneity in this compound trials, as observed in GENETIC-AF?
GENETIC-AF identified marked regional differences in efficacy due to variations in AF/HF comorbidity timelines. Methodologically, precision phenotyping (e.g., stratifying by AF duration, HF etiology) and adaptive trial designs (e.g., Phase 2B/3 hybrid protocols) are recommended to isolate responsive subpopulations .
Q. What statistical approaches are suitable for analyzing composite endpoints (e.g., AF recurrence + HF hospitalization) in this compound trials?
Wei-Lachin and Li-Lagakos multivariate methods are recommended for time-to-event analyses of composite endpoints. These models account for competing risks and repeated events, which are common in HF trials with high morbidity burdens .
Q. How should contradictory findings between overall trial results and subgroup analyses (e.g., racial differences) be reconciled?
The BEST trial revealed differential efficacy in non-Black vs. Black patients (HR 0.66 vs. neutral/harmful). Researchers should conduct sensitivity analyses using covariates like genetic ancestry, socioeconomic factors, and comorbidity profiles to distinguish biological vs. contextual drivers of heterogeneity .
Q. What methodologies optimize pharmacogenetic integration into this compound trial design?
Pre-screening for ADRB1 Arg389Arg and ADRB2 Gly16 polymorphisms (prevalence ~50%) improves enrollment efficiency. Adaptive enrichment designs, as used in GENETIC-AF, allow dynamic allocation of genotype-defined subgroups to enhance statistical power .
Q. How can latent class analysis (LCA) refine patient stratification in this compound studies?
LCA of BEST data identified HF subtypes with distinct LVEF trajectories and mortality risks. Combining LCA with machine learning (e.g., SHFM integration) improves predictive accuracy for this compound response, enabling personalized dosing and endpoint selection .
Methodological Guidance
Q. What frameworks ensure rigorous hypothesis formulation for this compound studies?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparator, Outcome) to structure questions. For example:
Q. How should researchers mitigate bias in post hoc analyses of this compound trials?
Pre-specify subgroup hypotheses in SAPs (Statistical Analysis Plans) and apply Bonferroni corrections for multiplicity. Transparent reporting of interaction p-values and confidence intervals is critical, as seen in GENETIC-AF’s device subgroup analysis (HR 0.75; 95% CI 0.43–1.32) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
